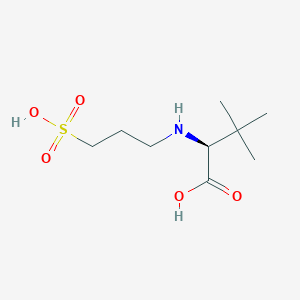
Quinoline, 3,3',3''-(1,2,4-benzenetriyl)tris-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- is a complex organic compound that belongs to the quinoline family. Quinoline itself is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring. This specific compound, with the molecular formula C27H18N3, is characterized by three quinoline units connected through a 1,2,4-benzenetriyl linker. It is known for its versatile applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
The synthesis of quinoline derivatives, including Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris-, can be achieved through several methods. Traditional synthetic routes include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.
In recent years, greener and more sustainable synthetic methods have been developed. These include microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids and ultrasound irradiation . Industrial production methods often involve large-scale reactions using recyclable catalysts and environmentally friendly solvents to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinolines.
The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- involves its interaction with various molecular targets and pathways. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA replication and repair processes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting its function and leading to cell death in cancer cells . Additionally, its ability to generate reactive oxygen species contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure and similar aromatic properties.
Isoquinoline: A structural isomer with the nitrogen atom in a different position, leading to different chemical reactivity.
Cinchonine: A naturally occurring quinoline alkaloid with antimalarial properties.
The uniqueness of Quinoline, 3,3’,3’'-(1,2,4-benzenetriyl)tris- lies in its tris-quinoline structure, which provides enhanced stability and reactivity compared to simpler quinoline derivatives .
Properties
CAS No. |
831235-67-7 |
|---|---|
Molecular Formula |
C33H21N3 |
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[2,5-di(quinolin-3-yl)phenyl]quinoline |
InChI |
InChI=1S/C33H21N3/c1-4-10-31-23(7-1)15-26(19-34-31)22-13-14-29(27-16-24-8-2-5-11-32(24)35-20-27)30(18-22)28-17-25-9-3-6-12-33(25)36-21-28/h1-21H |
InChI Key |
LGKSEVOBJXUPJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=C(C=C3)C4=CC5=CC=CC=C5N=C4)C6=CC7=CC=CC=C7N=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-3-phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B12531858.png)

![Ethyl [3-(1-nitroethyl)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B12531879.png)

![1H-Pyrrolo[2,3-b]pyridine-1-methanol, 5-bromo-](/img/structure/B12531895.png)
![2-[(4-ethylsulfonylphenyl)methyl]-6-phenoxy-1H-benzimidazole](/img/structure/B12531898.png)
![Ethyl [(3Z)-2-oxo-3-(phenylimino)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12531907.png)

![2-[(3-Phenylpropyl)sulfanyl]-1,3-benzothiazole](/img/structure/B12531914.png)
![7-[(Hydroxyimino)methyl]-2H-1-benzopyran-2-one](/img/structure/B12531917.png)
![3H-Spiro[1,4-benzodioxine-2,1'-cyclohexane]](/img/structure/B12531931.png)
![Naphthalene, 1-[(chloromethyl)sulfinyl]-](/img/structure/B12531934.png)
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
